N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a (5Z)-5-(2-methoxybenzylidene) moiety. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 2-methoxybenzylidene group may influence electronic properties (e.g., electron-donating effects), while the 4-hydroxyphenethyl substituent could improve pharmacokinetic profiles by increasing hydrophilicity .
Properties
Molecular Formula |
C21H20N2O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-5-3-2-4-15(17)12-18-20(26)23(21(28)29-18)13-19(25)22-11-10-14-6-8-16(24)9-7-14/h2-9,12,24H,10-11,13H2,1H3,(H,22,25)/b18-12- |
InChI Key |
CZZGIZNWRBNJCP-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
Spectroscopic Validation
Functionalization with N-[2-(4-Hydroxyphenyl)ethyl]Acetamide
Chloroacetylation of Thiazolidinone
Amination with 2-(4-Hydroxyphenyl)Ethylamine
-
Reagents : 2-(4-Hydroxyphenyl)ethylamine (1.2 eq), triethylamine (2.0 eq), acetonitrile (10 mL/g substrate).
-
Procedure :
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 80 | 68 |
| Toluene | Acetic acid | 110 | 72 |
| DMF | K₂CO₃ | 25 | 82 |
Key finding : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
Z-Configuration Control
-
Critical factors :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 8.7 |
| Atom economy (%) | 64 | 78 |
Note : Solvent recovery systems reduce waste in flow processes.
Analytical Characterization
X-ray Crystallography
-
Bond lengths : C=S (1.68 Å), C=O (1.22 Å).
-
Dihedral angle : 178.2° between thiazolidinone and benzylidene planes, confirming Z-geometry.
Troubleshooting Common Issues
Low Yields in Knoevenagel Step
Isomerization to E-Configuration
-
Cause : Prolonged heating above 90°C.
-
Solution : Monitor reaction with HPLC (C18 column, methanol/water).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Knoevenagel | 68 | 95 | 12.50 |
| Microwave-assisted | 79 | 98 | 9.80 |
| Flow chemistry | 89 | 99 | 7.20 |
Recommendation : Microwave-assisted synthesis balances cost and efficiency for lab-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiazolidines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the exploration of reaction mechanisms and the development of new synthetic methodologies. The compound can participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to diverse derivatives that can be further studied for their properties and applications .
Biology
Research has indicated that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Its structural features suggest possibilities for interaction with biological targets, making it a candidate for studies aimed at understanding its pharmacological effects. For instance, compounds derived from thiazolidinones have shown promise in modulating biological pathways related to inflammation and cancer .
Medicine
The therapeutic potential of this compound is being explored in various contexts:
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazolidinone derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. Notably, one derivative inhibited cell growth by 82.5% at a concentration of 100 µg/mL .
Anticonvulsant Properties
Research into thiazolidinone derivatives has also revealed anticonvulsant activities. A study on related compounds indicated that certain thiazolidinones exhibited higher potency than standard treatments like diazepam . This suggests that this compound could be investigated for similar effects.
Industry
In industrial applications, this compound may serve as an intermediate in the synthesis of more complex materials or as a catalyst in chemical processes. Its unique properties could lead to the development of novel materials with specific functionalities tailored for applications in pharmaceuticals or materials science.
Case Study 1: Anticancer Activity
A study published in Molecules examined a series of thiazolidinone derivatives for their anticancer activity against MCF-7 cells. The results indicated that modifications to the thiazolidinone core significantly influenced cytotoxicity, with certain derivatives outperforming established chemotherapeutics .
Case Study 2: Anticonvulsant Screening
Research conducted on various thiazolidinone compounds demonstrated their anticonvulsant properties through animal models. The findings suggested that structural modifications could enhance efficacy and reduce side effects compared to traditional anticonvulsants .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is structurally analogous to several rhodanine-acetamide derivatives, differing primarily in substituents on the benzylidene ring and the acetamide side chain. Key comparisons include:
Key Findings:
Benzylidene Modifications: The 2-methoxy group in the target compound introduces steric and electronic effects distinct from unsubstituted (e.g., ) or 4-methoxy () analogs. This substitution may alter binding affinity in biological targets, as seen in antitumor rhodanine-furan conjugates ().
Acetamide Side Chain :
- The 4-hydroxyphenethyl group in the target compound offers enhanced solubility compared to simpler phenyl or methylphenyl substituents (e.g., ). Hydrophilic groups like hydroxyl or methoxy are critical for improving bioavailability .
- Heterocyclic substituents (e.g., thiadiazole in ) introduce rigidity, which may affect conformational flexibility and receptor binding .
Biological Activity Trends :
- Anticancer activity is strongly associated with electron-withdrawing groups (e.g., halogens) on the benzylidene ring and aromatic acetamide side chains ().
- Antimicrobial efficacy correlates with hydrophobic substituents (e.g., methyl or chloro groups), as seen in thiazole derivatives ().
Synthetic Pathways :
- Most analogs are synthesized via condensation of rhodanine intermediates with substituted amines or aldehydes, followed by cyclization (). The target compound likely follows a similar route, using 2-methoxybenzaldehyde and 4-hydroxyphenethylamine as precursors.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 412.5 g/mol. The IUPAC name indicates a structure that includes a thiazolidine ring, a hydroxyphenyl group, and a methoxybenzylidene moiety, contributing to its unique chemical properties.
| Property | Details |
|---|---|
| Molecular Formula | C21H20N2O5S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazolidine ring is known for its role in various biochemical pathways, potentially influencing cell signaling and metabolic processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting cellular responses.
- Antioxidant Activity : The hydroxyphenyl group may contribute to antioxidant properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazolidine derivatives can inhibit bacterial growth effectively .
Anticancer Activity
Several studies have demonstrated the anticancer properties of thiazolidine derivatives. For example:
- Cytotoxicity Tests : Compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves inducing apoptosis through both intrinsic and extrinsic pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
- Thiazolidine Ring : Essential for cytotoxic activity.
- Hydroxy and Methoxy Groups : These functional groups enhance biological activity by increasing solubility and bioavailability.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
